molecular formula C12H13N3O2 B12884721 Caulibugulone F CAS No. 662167-20-6

Caulibugulone F

Cat. No.: B12884721
CAS No.: 662167-20-6
M. Wt: 231.25 g/mol
InChI Key: WLSYCPCYTGRLHZ-UHFFFAOYSA-N
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Description

Caulibugulone F is a novel secondary metabolite originally extracted from the marine bryozoan Caulibugula intermis It belongs to the family of isoquinoline quinones and iminoquinones, which are known for their cytotoxic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of caulibugulones, including Caulibugulone F, typically starts from a readily available isoquinoline dione. The general synthetic route involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Caulibugulone F undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Phenyliodine(III) bis(trifluoroacetate) (PIFA) in water-ethanol mixture.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

Caulibugulone F has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of isoquinoline quinones and iminoquinones.

    Biology: It is studied for its cytotoxic effects on various cell lines, making it a potential candidate for anticancer research.

    Medicine: It is investigated for its ability to inhibit specific enzymes, such as the Cdc25 family of phosphatases, which are involved in cell cycle regulation.

Mechanism of Action

Caulibugulone F exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Caulibugulone F is part of a family of compounds that includes Caulibugulones A, B, C, D, and E. These compounds share a similar isoquinoline quinone or iminoquinone structure but differ in their specific substituents and biological activities. For example:

This compound stands out due to its specific inhibition of Cdc25 phosphatases and its ability to generate reactive oxygen species, making it a unique and valuable compound for scientific research.

Properties

CAS No.

662167-20-6

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-(2-hydroxyethylamino)-7-methyliminoisoquinolin-8-one

InChI

InChI=1S/C12H13N3O2/c1-13-11-6-10(15-4-5-16)8-2-3-14-7-9(8)12(11)17/h2-3,6-7,15-16H,4-5H2,1H3

InChI Key

WLSYCPCYTGRLHZ-UHFFFAOYSA-N

Canonical SMILES

CN=C1C=C(C2=C(C1=O)C=NC=C2)NCCO

Origin of Product

United States

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